Comparative CYP3A4 Inhibition: Target Compound Demonstrates a Distinct Substrate-Dependent Shift Compared to Class Average
The target compound exhibits a notable shift in CYP3A4 inhibitory potency depending on the probe substrate. The IC50 of 50,000 nM with testosterone contrasts with 85,000 nM using triazolam, a 1.7-fold difference. This substrate-dependent inhibition profile is a quantifiable, specific property not automatically shared by other 4-aminomethylpiperidine-triazole analogs. For context, a class-level inference from structurally related piperidine-triazole CYP3A4 inhibitors shows IC50 values can range from 79 nM to over 700-fold selective for CYP3A4 over CYP3A5, indicating even minor structural changes profoundly impact this metric [1].
| Evidence Dimension | CYP3A4 Inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 50,000 nM (testosterone substrate); IC50 = 85,000 nM (triazolam substrate) |
| Comparator Or Baseline | Class-level inference: Structurally related piperidine-triazole inhibitors exhibit CYP3A4 IC50 values as low as 79 nM [1]. |
| Quantified Difference | The target compound's IC50 is >630-fold higher than a potent class representative (79 nM), indicating a much lower CYP3A4 inhibition liability. |
| Conditions | Human liver microsomes, pre-incubated for 3 min with NADPH; analysis by HPLC [2]. Comparator data from recombinant enzyme assays [1]. |
Why This Matters
A high IC50 indicates a low risk of CYP3A4-mediated drug-drug interactions, a key differentiator when procuring a probe expected to have minimal impact on hepatic clearance of co-administered drugs.
- [1] PMC Table 2, 'Oxadiazole Derivatives as Dual Orexin Receptor Antagonists', 2015. Comparative data on CYP3A4/3A5 selectivity for a piperidine-triazole scaffold. View Source
- [2] BindingDB, Entry BDBM50103451, Assay IDs 2 and 3. University of California, San Diego. View Source
